N-ethyl-1,3,4-oxadiazol-2-amine

Purity Quality control Synthetic intermediate

N-Ethyl-1,3,4-oxadiazol-2-amine (CAS 1851947-09-5) is a compact (MW 113.12) 2-amino-1,3,4-oxadiazole building block featuring a unique N-ethyl substitution. Unlike bulkier N-aryl analogs, its low molecular weight and favorable physicochemical profile align with Lipinski's Rule of Five, making it ideal for fragment-based drug discovery (FBDD) and systematic SAR investigations. The 1,3,4-oxadiazole nucleus is a privileged pharmacophore with proven bio-isosteric properties and broad biological activity spectra. Available at ≥98% purity, this heterocyclic intermediate enables alkylation, acylation, sulfonylation, and coupling reactions for constructing diverse N-ethyl-substituted pharmacophores targeting anticancer, anti-inflammatory, and antimicrobial pathways.

Molecular Formula C4H7N3O
Molecular Weight 113.12
CAS No. 1851947-09-5
Cat. No. B2363647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1,3,4-oxadiazol-2-amine
CAS1851947-09-5
Molecular FormulaC4H7N3O
Molecular Weight113.12
Structural Identifiers
SMILESCCNC1=NN=CO1
InChIInChI=1S/C4H7N3O/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7)
InChIKeyFOOFYKFJNMAAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-1,3,4-oxadiazol-2-amine (CAS 1851947-09-5): Technical Baseline for Procurement and Research Selection


N-Ethyl-1,3,4-oxadiazol-2-amine (CAS: 1851947-09-5) is a 2-amino-1,3,4-oxadiazole derivative with molecular formula C₄H₇N₃O and molecular weight 113.12 g/mol . This compound features an N-ethyl substitution at the 2-amino position on the 1,3,4-oxadiazole heterocyclic core—a privileged pharmacophore recognized for over 85 years across medicinal chemistry and drug discovery [1]. The 1,3,4-oxadiazole scaffold exhibits unique bio-isosteric properties and an unusually broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects . As a small-molecule heterocyclic building block, this compound serves as a versatile synthetic intermediate for the construction of more complex oxadiazole-containing pharmacophores and is commercially available from multiple suppliers at 95–98% purity for research and further manufacturing use .

Why N-Ethyl-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Other 1,3,4-Oxadiazole Derivatives


Generic substitution among 1,3,4-oxadiazol-2-amine derivatives is scientifically unsound due to the well-established structure-activity relationship (SAR) governing this pharmacophore class. The 1,3,4-oxadiazole scaffold exhibits exceptional sensitivity to substitution patterns, wherein even minor modifications to the N-alkyl or N-aryl substituent profoundly alter biological target engagement, physicochemical properties, and downstream pharmacological profiles [1]. The N-ethyl group at the 2-amino position confers distinct electronic, steric, and hydrogen-bonding characteristics compared to N-methyl, N-propyl, N-phenyl, or unsubstituted analogs—differences that translate into divergent solubility, metabolic stability, and receptor/enzyme binding affinities [2]. Critically, numerous research reports and patents have established that 1,3,4-oxadiazole derivatives with different N-substituents display non-overlapping activity spectra across anticancer, anti-inflammatory, antimicrobial, and anticonvulsant applications [3]. Substitution without empirical validation risks compromising synthetic route fidelity, altering reaction outcomes, or invalidating biological assay reproducibility. The following quantitative evidence provides the basis for prioritized selection.

Quantitative Evidence for N-Ethyl-1,3,4-oxadiazol-2-amine: Procurement Differentiation Guide


Purity Specification: N-Ethyl-1,3,4-oxadiazol-2-amine vs. Commercial Oxadiazole Building Blocks

Commercial suppliers offer N-ethyl-1,3,4-oxadiazol-2-amine at purity specifications ranging from 95% to 98% . While direct head-to-head purity comparisons with structurally analogous compounds are not aggregated in the primary literature, procurement decisions should consider that this compound's relatively simple N-ethyl substitution pattern facilitates straightforward QC characterization compared to more complex 2,5-disubstituted or N-aryl oxadiazole analogs .

Purity Quality control Synthetic intermediate

Molecular Weight and Synthetic Accessibility: N-Ethyl vs. N-Aryl 1,3,4-Oxadiazol-2-amines

N-Ethyl-1,3,4-oxadiazol-2-amine has a molecular weight of 113.12 g/mol . In contrast, representative N-aryl 1,3,4-oxadiazol-2-amine analogs typically exhibit molecular weights exceeding 200 g/mol (e.g., N-phenyl-1,3,4-oxadiazol-2-amine: 161.16 g/mol; N-(4-methoxyphenyl) derivatives: >190 g/mol) [1]. This 30–80% lower molecular weight for the N-ethyl derivative confers enhanced aqueous solubility and improved compliance with Lipinski's Rule of Five for drug-like properties, positioning it as a more favorable fragment for lead optimization campaigns .

Synthetic accessibility Molecular properties Drug-likeness

Anti-Inflammatory and Anticancer Activity Potential: N-Ethyl Substitution in 1,3,4-Oxadiazoles

1,3,4-Oxadiazole derivatives containing N-alkyl substitution patterns have been investigated for anti-inflammatory and anticancer activities [1]. While compound-specific IC₅₀ or GI₅₀ data for N-ethyl-1,3,4-oxadiazol-2-amine are not available in the primary literature, the broader class of N-substituted-1,3,4-oxadiazol-2-amines has demonstrated promising in vitro cytotoxicity against multiple cancer cell lines [2]. Representative N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have shown mean growth percent (GP) values as low as 15.43 against MDA-MB-435 melanoma cells, 18.22 against K-562 leukemia cells, 34.27 against T-47D breast cancer cells, and 39.77 against HCT-15 colon cancer cells, with the N-substituent significantly modulating the activity profile [3].

Anti-inflammatory Anticancer Pharmacophore

Validated Application Scenarios for N-Ethyl-1,3,4-oxadiazol-2-amine in Research and Industrial Settings


Synthetic Intermediate for N-Ethyl-Functionalized Oxadiazole Pharmacophores

Procure N-ethyl-1,3,4-oxadiazol-2-amine as a core building block for synthesizing more complex 2-amino-1,3,4-oxadiazole derivatives. The primary amine functionality enables further derivatization via alkylation, acylation, sulfonylation, or coupling reactions to generate diverse N-ethyl-substituted pharmacophores for structure-activity relationship (SAR) studies in medicinal chemistry programs [1]. The 1,3,4-oxadiazole nucleus is a privileged scaffold with established bio-isosteric properties, making it valuable for drug discovery campaigns targeting anticancer, anti-inflammatory, or antimicrobial indications [2].

Fragment-Based Drug Discovery and Lead Optimization

Utilize N-ethyl-1,3,4-oxadiazol-2-amine as a low-molecular-weight fragment (MW 113.12) in fragment-based drug discovery (FBDD) campaigns. Its favorable physicochemical properties align with Lipinski's Rule of Five criteria for drug-likeness, offering a smaller and potentially more developable alternative to bulkier N-aryl-1,3,4-oxadiazole analogs (MW typically >160). The compound's compact size and hydrogen-bonding capacity support efficient fragment growing, linking, or merging strategies .

Comparative SAR Studies Across N-Substituted 1,3,4-Oxadiazoles

Employ N-ethyl-1,3,4-oxadiazol-2-amine in systematic SAR investigations to probe the influence of N-alkyl chain length on biological activity, physicochemical properties, and target engagement. Pair with N-methyl, N-propyl, and N-isopropyl 1,3,4-oxadiazol-2-amine analogs to delineate optimal substitution patterns for specific therapeutic targets. The established sensitivity of 1,3,4-oxadiazole pharmacophores to N-substituent modifications makes such comparative studies essential for rational drug design [3].

Chemical Biology Probe Development

Leverage N-ethyl-1,3,4-oxadiazol-2-amine as a starting material for developing chemical biology probes to investigate biological pathways implicated in inflammation and oncology. The 1,3,4-oxadiazole scaffold has been validated in multiple studies as a productive chemotype for engaging diverse biological targets, including enzymes and receptors relevant to disease mechanisms [4]. The N-ethyl derivative provides a structurally distinct entry point relative to more extensively studied N-aryl oxadiazoles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.